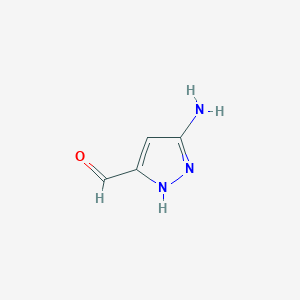

3-amino-1H-pyrazole-5-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense study for over a century. chim.it Its derivatives are recognized for their wide array of biological activities, making them crucial in the development of new therapeutic agents and agrochemicals. mdpi.comnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles.

The significance of pyrazole derivatives is underscored by their presence in numerous commercially available drugs. For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant has been investigated for its anti-obesity effects. The pyrazole core is also found in drugs with analgesic, antipyretic, and anticancer properties. nih.gov

The broad spectrum of biological activities exhibited by pyrazole derivatives includes:

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and pain-relieving effects. mdpi.comnih.gov

Antimicrobial and Antifungal: Certain pyrazole compounds are effective against various strains of bacteria and fungi.

Anticancer: The pyrazole scaffold is a key component in the design of novel anticancer agents that can inhibit tumor growth. nih.gov

Antiviral: Researchers have synthesized pyrazole derivatives with significant activity against a range of viruses. nih.gov

Antidepressant and Anticonvulsant: The versatility of the pyrazole nucleus has been exploited to develop compounds with potential therapeutic effects on the central nervous system. orientjchem.org

The following table provides examples of the diverse biological activities of pyrazole derivatives as reported in scientific literature.

| Biological Activity | Example of Pyrazole Derivative Class | Reference |

| Anti-inflammatory | 1,3,4-trisubstituted pyrazoles | nih.gov |

| Anticancer | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | nih.gov |

| Antiviral | 4,5-disubstituted pyrazoles | nih.gov |

| ACE Inhibitory | Substituted pyrazole derivatives | nih.gov |

The continued exploration of pyrazole chemistry promises the discovery of new compounds with enhanced efficacy and novel mechanisms of action, solidifying the importance of this heterocyclic system in chemical sciences.

Specific Research Relevance of 3-Amino-1H-pyrazole-5-carbaldehyde and Analogues

Within the vast family of pyrazole derivatives, this compound holds particular importance as a versatile synthetic intermediate. This compound features three key reactive sites: the amino group, the carbaldehyde (formyl) group, and the pyrazole ring itself. This trifunctionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles. beilstein-journals.orgbeilstein-journals.org

The primary research relevance of this compound lies in its utility as a precursor for the synthesis of pyrazolo-fused heterocycles, such as:

Pyrazolo[1,5-a]pyrimidines: These compounds are synthesized through the reaction of 3-aminopyrazoles with various dielectrophiles. beilstein-journals.orgmdpi.com Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are of significant interest due to their potential sedative, hypnotic, and anxiolytic properties. mdpi.com

Pyrazolo[3,4-b]pyridines: These fused heterocyclic systems can be prepared from 5-aminopyrazoles and are investigated for a range of biological activities. beilstein-journals.orgbeilstein-journals.org

The amino group in the 3-position can act as a nucleophile, readily reacting with electrophiles, while the carbaldehyde group at the 5-position is susceptible to nucleophilic attack and can participate in condensation reactions. This dual reactivity is instrumental in the construction of fused ring systems.

While research on the biological activities of this compound itself is not extensive, its importance is derived from the pharmacological properties of the compounds synthesized from it. For instance, Schiff base derivatives formed from the reaction of the carbaldehyde group with various amines have been investigated for their antimicrobial and anticancer activities. researchgate.netekb.eg

The synthesis of analogues, such as 3-amino-1H-pyrazole-4-carbonitriles, has been well-documented, and these compounds also serve as important precursors for fused pyrazole systems. mdpi.comnih.gov The reactivity of these analogues provides insights into the potential synthetic applications of this compound.

The following table highlights the role of aminopyrazole derivatives as precursors in the synthesis of biologically relevant fused heterocyclic systems.

| Precursor | Reagent | Fused Heterocyclic System | Potential Biological Activity | Reference |

| 3-Aminopyrazole (B16455) derivatives | β-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | Sedative, Hypnotic | beilstein-journals.orgmdpi.com |

| 5-Aminopyrazole derivatives | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridines | Various | beilstein-journals.orgbeilstein-journals.org |

| 3-Amino-5-phenylpyrazole | Indole-3-carboxaldehyde | Heterobiaryl pyrazolo[3,4-b]pyridines | Not specified | sigmaaldrich.com |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | Precursor for Thieno[2,3-b]pyridines | Not specified | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-1-3(2-8)6-7-4/h1-2H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYBYWHIOTVZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1h Pyrazole 5 Carbaldehyde and Analogues

Classical Synthetic Approaches to Pyrazole (B372694) Carbaldehydes

The synthesis of pyrazole carbaldehydes has traditionally been achieved through several established methods. These approaches, while foundational, often involve multi-step procedures and specific reaction conditions.

Condensation Reactions in Pyrazole Carbaldehyde Synthesis

A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. jk-sci.comnih.govname-reaction.comyoutube.com This method, famously known as the Knorr pyrazole synthesis, typically utilizes an acid catalyst to facilitate the reaction. jk-sci.comname-reaction.com The reaction proceeds through the formation of an imine, followed by a second imine formation and subsequent deprotonation to yield the aromatic pyrazole ring. jk-sci.comyoutube.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and dicarbonyl starting materials. nih.govgoogle.com

Another significant condensation approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov For instance, the reaction of β-arylchalcones with hydrazine hydrate, following epoxidation, leads to the formation of 3,5-diaryl-1H-pyrazoles. nih.gov Additionally, the Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including pyrazoles, to introduce a carbaldehyde group. igmpublication.orgumich.edunih.govorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve formylation. igmpublication.orgorganic-chemistry.orgchemtube3d.com For example, substituted acetophenone (B1666503) hydrazones can undergo cyclization and formylation using the Vilsmeier-Haack reagent to produce formylpyrazoles. igmpublication.org

| Reaction Type | Reactants | Product | Key Features |

| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Substituted Pyrazole | Acid-catalyzed, versatile for various substitutions. jk-sci.comnih.govname-reaction.com |

| From α,β-Unsaturated Carbonyls | Hydrazine, α,β-Unsaturated Carbonyl | Substituted Pyrazole | Often involves intermediate steps like epoxidation. nih.gov |

| Vilsmeier-Haack Formylation | Pyrazole, DMF, POCl₃ | Pyrazole Carbaldehyde | Formylates electron-rich pyrazole rings. igmpublication.orgumich.eduarkat-usa.org |

Hydrolysis and Functional Group Transformations in Synthesis

The synthesis of pyrazole carbaldehydes can also be accomplished through the transformation of existing functional groups on a pre-formed pyrazole ring. A common strategy is the oxidation of a corresponding pyrazole methanol. For instance, 1H-pyrazol-4-ylmethanol can be oxidized using manganese dioxide in acetone (B3395972) to yield 1H-pyrazole-4-carbaldehyde. chemicalbook.com Another approach involves the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol using iron(III) chloride hexahydrate catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which provides the corresponding aldehydes in good yields without over-oxidation to carboxylic acids. researchgate.net

Hydrolysis is another key transformation. For example, the alkaline hydrolysis of an ester group, such as in methyl 1-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, can be a step in the synthesis of pyrazole carbaldehydes. umich.edu Furthermore, functional group interconversions, such as the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles, can be used to generate precursors for further reactions, including the synthesis of pyrazole carbaldehydes. researchgate.net

| Transformation | Starting Material | Reagents | Product |

| Oxidation | Pyrazole Methanol | Manganese Dioxide, TEMPO/FeCl₃·6H₂O | Pyrazole Carbaldehyde chemicalbook.comresearchgate.net |

| Hydrolysis | Pyrazole Ester | Base (e.g., NaOH) | Pyrazole Carboxylic Acid/Carbaldehyde umich.edu |

| Elimination | Chloroalkyl Pyrazole | Base (e.g., t-BuOK) | Vinyl Pyrazole researchgate.net |

Modern and Efficient Synthetic Strategies for 3-Amino-1H-pyrazole-5-carbaldehyde

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its analogues. These modern strategies often offer advantages such as shorter reaction times, higher yields, and the ability to construct complex molecules in fewer steps.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govtandfonline.comdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives, including those with an amino group. For example, the reaction of β-ketonitriles with hydrazines can be efficiently catalyzed by p-toluenesulfonic acid under microwave irradiation to produce 3-amino-1H-pyrazoles. scholarscentral.com Microwave heating has also been utilized in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitriles, demonstrating its utility in post-modification of the pyrazole core. researchgate.net In some cases, nano-organocatalysts have been used in conjunction with microwave assistance to synthesize pyrazole derivatives in water, offering a green chemistry approach. jk-sci.comtandfonline.com The benefits of microwave-assisted synthesis include significantly reduced reaction times, often from hours to minutes, and improved yields compared to conventional heating methods. tandfonline.com For instance, an acid-promoted, one-pot synthesis of 6-aminopyrazolopyrimidines from 5-amino-1H-pyrazole-4-carbaldehydes was achieved in good yields under microwave conditions at 55 °C. nih.gov

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. beilstein-journals.orgnih.govresearchgate.net This approach is particularly valuable for the synthesis of highly substituted pyrazoles. A notable example is the three-component reaction of aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) to produce 5-amino-1H-pyrazole-4-carbonitriles. nih.gov These reactions can be catalyzed by various substances, including eco-friendly catalysts like L-proline in aqueous ethanol (B145695). researchgate.net The synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate, demonstrating the versatility of MCRs. biointerfaceresearch.com These methods are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds in a time-efficient manner. beilstein-journals.orgnih.gov

| Reaction | Components | Catalyst/Conditions | Product Type |

| Pseudo-five-component | β-ketoesters, hydrazines, 4-formylpyrazole | Microwave irradiation | Tris(pyrazolyl)methanes nih.gov |

| Three-component | Aldehydes, malononitrile, phenylhydrazine | LDH@PTRMS@DCMBA@CuI | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile nih.gov |

| Three-component | Hydrazine hydrate, arylidene malononitrile, isothiocyanate | HAp/ZnCl₂ | 1H-Pyrazole-1-carbothioamide biointerfaceresearch.com |

Catalytic Approaches in Pyrazole Carbaldehyde Formation

The use of catalysts is central to many modern synthetic methods for producing pyrazole carbaldehydes, offering improved efficiency and selectivity. Both metal-based and organocatalysts have been employed. For instance, a copper-catalyzed condensation reaction has been developed for the synthesis of pyrazoles under acid-free conditions at room temperature. organic-chemistry.org In the context of forming the carbaldehyde group, the Vilsmeier-Haack reaction, which is inherently catalytic in its reagent formation, remains a key method. nih.govorganic-chemistry.org

Recent research has focused on developing more environmentally benign and recyclable catalysts. For example, a novel modified Layered Double Hydroxide (B78521) (LDH) has been used as a catalyst for the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitriles in an aqueous ethanol solvent system. nih.gov This highlights a trend towards greener catalytic systems. Furthermore, catalytic methods are not limited to the formation of the pyrazole ring itself but are also crucial in subsequent functionalizations.

Exploration of Precursors and Building Blocks for this compound Synthesis

The construction of the 3-amino-1H-pyrazole ring system, a crucial step towards the synthesis of this compound, primarily relies on the cyclization of acyclic precursors. The two most prominent strategies involve the reaction of hydrazine with either β-ketonitriles or α,β-unsaturated nitriles. These methods offer versatility in accessing a wide range of substituted 3-aminopyrazoles by varying the substituents on the acyclic starting materials.

A prevalent method for synthesizing 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. chim.it The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom of hydrazine onto the nitrile group, leads to the formation of the 3-aminopyrazole (B16455) ring. chim.it A variety of substituted β-ketonitriles can be employed, allowing for the introduction of different functional groups onto the pyrazole core.

Another major route to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazine. chim.it In this approach, the α,β-unsaturated nitrile possesses a leaving group at the β-position, which facilitates the cyclization process. Common leaving groups include alkoxy, amino, and thiomethyl groups. The reaction proceeds via a Michael addition of hydrazine to the double bond, followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole ring. chim.it

Furthermore, alternative precursors such as 2,3-halosubstituted propionitriles or 2-halosubstituted acrylonitriles have been utilized in reactions with hydrazine to produce 3-aminopyrazoles. google.com These methods provide additional pathways to access the core pyrazole structure. The choice of precursors often dictates the substitution pattern on the final pyrazole ring.

The following table summarizes key precursors and building blocks for the synthesis of the 3-aminopyrazole core:

| Precursor/Building Block | Reagent | Product Type | Reference |

| β-Ketonitriles | Hydrazine | 3-Aminopyrazoles | chim.it |

| α,β-Unsaturated Nitriles (with β-leaving group) | Hydrazine | 3-Aminopyrazoles | chim.it |

| 2,3-Dichloropropionitrile | Hydrazine Hydrate | 3-Aminopyrazole | google.com |

| Benzoylacetonitrile | Phenylhydrazine | 5-Amino-3-aryl-1H-pyrazoles | nih.gov |

| Enaminones | Hydroxylamine Hydrochloride, then base | 3-Oxoalkanonitriles (precursors to 3-aminopyrazoles) | researchgate.net |

While the synthesis of the 3-aminopyrazole core is well-established, the direct introduction of a carbaldehyde group at the 5-position presents a synthetic challenge. Standard formylation methods like the Vilsmeier-Haack reaction typically lead to formylation at the 4-position of the pyrazole ring. researchgate.netijpcbs.com

One potential strategy to achieve 5-formylation involves the use of a protecting group on the pyrazole nitrogen, followed by directed lithiation and subsequent reaction with a formylating agent. Although this has been demonstrated for a 4-phenyl-substituted pyrazole, its applicability to a 3-amino-substituted system would require further investigation.

An alternative and more direct approach would be to start with a precursor that already contains a functional group at the 5-position that can be readily converted to an aldehyde. For instance, the reduction of 3-amino-1H-pyrazole-5-carboxylic acid or its corresponding ester or acid chloride would yield the desired this compound. This transformation would require a careful selection of reducing agents to avoid the reduction of the pyrazole ring or the amino group.

The following table outlines potential synthetic transformations to introduce the 5-carbaldehyde functionality:

| Starting Material | Reagent(s) | Product | Potential Challenge |

| N-protected 3-aminopyrazole | 1. n-BuLi 2. DMF | N-protected this compound | Regioselectivity, compatibility with the amino group |

| 3-Amino-1H-pyrazole-5-carboxylic acid | Reducing agent (e.g., DIBAL-H, LiAlH(OtBu)3) | This compound | Over-reduction, chemoselectivity |

| 3-Amino-1H-pyrazole-5-carbonyl chloride | Reducing agent (e.g., LiAlH(OtBu)3) | This compound | Preparation of the acid chloride |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1h Pyrazole 5 Carbaldehyde

Reaction Pathways and Transformation Mechanisms

The unique arrangement of functional groups in 3-amino-1H-pyrazole-5-carbaldehyde allows it to participate in a variety of chemical reactions, leading to diverse and structurally complex molecules. Its ability to act as a binucleophile is central to many of its transformation pathways, particularly in the synthesis of fused pyrazole (B372694) systems.

The Vilsmeier-Haack reaction and related transformations utilize Vilsmeier-type reagents, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve formylation or related reactions on activated substrates. nih.gov For N-arylpyrazoles containing an amino group, these reactions can lead to a series of useful pyrazole intermediates. researchgate.net The reaction of 5-aminopyrazoles with Vilsmeier-type reagents like diisopropylformamide dimethyl acetal (B89532) can result in the formation of pyrazolylimines. nih.gov

Depending on the reaction conditions and the specific Vilsmeier reagent used, this compound can undergo several transformations:

Formylation: The electron-rich pyrazole ring can be formylated, typically at the C4 position, which is activated by the amino group.

Amidination: The nucleophilic exocyclic amino group can attack the Vilsmeier reagent, leading to the formation of N,N-dimethylformamidine derivatives. This transformation converts the amino group into a more complex functional group that can be used in subsequent synthetic steps.

Imination: The existing aldehyde can react under certain conditions, though reactions at the amino group and the ring are generally more common for this class of compounds.

These reactions are pivotal for introducing new functional groups or modifying existing ones, thereby expanding the synthetic utility of the pyrazole core. researchgate.netrsc.org

Acid catalysis plays a crucial role in promoting the cyclization of aminopyrazoles with various electrophilic partners, leading to the formation of fused heterocyclic systems. nih.govbeilstein-journals.org The this compound scaffold is an ideal precursor for such reactions, behaving as a 1,3-binucleophile where both the endocyclic nitrogen and the exocyclic amino group can participate in ring formation. arkat-usa.org

A common strategy involves the reaction of the aminopyrazole with β-dicarbonyl compounds, α,β-unsaturated ketones, or β-ketonitriles. nih.govbeilstein-journals.org The mechanism for these acid-catalyzed reactions generally proceeds through a sequence of steps:

Initial Condensation/Addition: The reaction often begins with the condensation of the amino group with a carbonyl group of the reaction partner or a Michael addition of the pyrazole C4-carbon to an unsaturated system. nih.govbeilstein-journals.org

Intramolecular Cyclization: The intermediate generated then undergoes an intramolecular nucleophilic attack. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, the C4 position of the pyrazole can attack a carbonyl group, or the amino group can attack an electrophilic carbon. beilstein-journals.org

Dehydration/Aromatization: The resulting cyclic intermediate typically eliminates a molecule of water (or another small molecule) to form the stable, fused aromatic heterocyclic system. beilstein-journals.org

These heterocyclization reactions are highly valuable for generating libraries of compounds with potential biological activities, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.orgnih.gov

Table 1: Examples of Acid-Promoted Heterocyclization Reactions with Aminopyrazoles

| Reactant for Aminopyrazole | Reagents/Conditions | Product Type | Reference |

| Enaminones | Acetic Acid (AcOH) | Pyrazolo[3,4-b]pyridines | nih.govbeilstein-journals.org |

| β-Ketonitriles & Aldehydes | Triethylamine (B128534) (TEA), then NaNO₂/AcOH | Pyrazolo[3,4-b]pyridines | nih.gov |

| α,β-Unsaturated Ketones | Ionic Liquid [bmim]Br, 90 °C | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| β-Halovinyl Aldehydes | Pd(OAc)₂, PPh₃, Microwave | Pyrazolo[3,4-b]pyridines | nih.gov |

| Aldehydes & Sulfoxonium Ylides | Rh(III) catalyst, Microwave | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring typically requires the presence of a good leaving group (such as a halogen) and activation by at least one strong electron-withdrawing group. libretexts.orglibretexts.org The aldehyde group at the C5 position and the inherent electron-deficient nature of the pyrazole nitrogens can facilitate such reactions, particularly at the C4 position if a suitable leaving group is present.

The generally accepted mechanism for SNAr is a two-step addition-elimination process: libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrazole ring is temporarily disrupted in this step. libretexts.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the pyrazole ring is restored, yielding the final substitution product.

While simple pyrazoles are often resistant to nucleophilic attack, the activation provided by the C5-carbaldehyde group on a hypothetical 4-halo-3-aminopyrazole derivative would make the C4 position susceptible to displacement by various nucleophiles like amines, alkoxides, or thiolates. youtube.com This pathway is crucial for the late-stage functionalization of the pyrazole core. Furthermore, modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be used to achieve nucleophilic substitution of halogens on pyrazolo-fused systems under palladium catalysis. nih.gov

Role of Specific Functional Groups in Reactivity

The reactivity of this compound is a direct consequence of its constituent functional groups. The aldehyde and amino groups possess distinct and often complementary reactivity profiles.

The aldehyde group is a key electrophilic center in the molecule. Its reactivity is central to many synthetic applications, including condensation reactions and the construction of larger molecular frameworks.

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ketones, cyanoacetamide) in what is known as the Knoevenagel or Friedländer condensation. umich.edu This reaction forms a new carbon-carbon double bond and is a cornerstone for synthesizing fused pyridines, such as pyrazolo[3,4-b]pyridines. umich.edu

Reductive Amination: The aldehyde can be transformed into an amine via reductive amination. This involves initial formation of a Schiff base/iminium ion with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride. nih.gov

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents, providing access to other important pyrazole derivatives. nih.gov The reduction of a similar pyrazole-2-carboxylate to an alcohol has been achieved with sodium borohydride, and the resulting alcohol can be re-oxidized to the aldehyde using reagents like Dess-Martin periodinane. nih.gov

Table 2: Selected Transformations of the Pyrazole Aldehyde Group

| Reaction Type | Reagents | Functional Group Formed | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | nih.gov |

| Oxidation | Dess-Martin Periodinane | Aldehyde (-CHO) (from alcohol) | nih.gov |

| Reductive Amination | Amine, Sodium Triacetoxyborohydride | Substituted Aminomethyl | nih.gov |

| Friedländer Condensation | Active Methylene Ketones, Base | Fused Pyridine (B92270) Ring | umich.edu |

The exocyclic amino group at the C3 position is the primary nucleophilic site of the molecule under many conditions. Its reactions are fundamental to building fused heterocycles and introducing new substituents.

Heterocyclization: The amino group is a key participant in cyclization reactions to form fused pyrimidines. For instance, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov The reaction mechanism involves the amino group acting as a nucleophile to attack a carbonyl carbon, followed by cyclization and dehydration.

Acylation and Sulfonylation: The amino group reacts readily with electrophiles like acid chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. researchgate.net

Diazotization: In the presence of nitrous acid (generated from sodium nitrite (B80452) and a strong acid), the amino group can be converted into a diazonium salt. These salts are versatile intermediates that can be used in various coupling reactions to introduce other functionalities. arkat-usa.org

Schiff Base Formation: The amino group can condense with external aldehydes or ketones to form imines (Schiff bases), which can be further modified or used as intermediates in more complex transformations. nih.gov

The chemoselectivity of reactions involving the amino group can be a challenge, as the pyrazole ring nitrogens are also nucleophilic. However, under many conditions, the exocyclic amino group is the more reactive site. arkat-usa.orgresearchgate.net

Tautomerism and its Influence on the Reactivity of this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of pyrazole derivatives and significantly impacts the reactivity of this compound. Both annular and side-chain tautomerism are observed in this class of compounds, influencing their structural and chemical properties. researchgate.net

Annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two possible tautomeric forms: this compound and 5-amino-1H-pyrazole-3-carbaldehyde. The predominant tautomer is influenced by various factors, including the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. nih.govdoaj.org

Research on analogous 3,5-disubstituted pyrazoles, where one substituent is an amino group and the other is a carbonyl-containing group (such as an ester or amide), provides valuable insights. nih.govdoaj.org These studies, employing a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and theoretical calculations, have demonstrated that the position of the tautomeric equilibrium is a delicate balance of electronic and steric effects, as well as intra- and intermolecular interactions. nih.govdoaj.org

For instance, in a study of 3(5)-amino-5(3)-ester/amide-1H-pyrazoles, it was found that the tautomer with the ester or amide group at position 3 (and thus the amino group at position 5) was favored in the crystalline state for compounds with a methyl or amino group. nih.govdoaj.org However, for a compound with a nitro group, the tautomer with the substituent at position 5 was preferred. nih.govdoaj.org In solution, NMR experiments have shown that a tautomeric equilibrium can exist, with the ratio of tautomers being dependent on the solvent. nih.govdoaj.org The aromaticity of the pyrazole ring and the formation of internal hydrogen bonds are also crucial factors in determining tautomeric preference. nih.gov

These findings suggest that for this compound, a similar equilibrium between the two annular tautomers is expected. The presence of the amino and carbaldehyde groups allows for the formation of intramolecular hydrogen bonds, which can stabilize one tautomer over the other. The specific conditions of a reaction, therefore, can influence which tautomer is the reactive species.

Table 1: Factors Influencing Annular Tautomerism in 3,5-Disubstituted Pyrazoles

| Factor | Influence on Tautomeric Equilibrium |

| Substituent Type | The electron-donating or -withdrawing nature of the substituents at positions 3 and 5 plays a critical role. For example, σ-donating groups like methyl tend to favor the tautomer where the other substituent is at position 3. nih.gov |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can shift the equilibrium. In some cases, a mixture of tautomers is observed in solution. nih.gov |

| Physical State | The preferred tautomer in the solid state, as determined by X-ray crystallography, may differ from that in solution. nih.govdoaj.org |

| Intramolecular Hydrogen Bonding | The potential for forming internal hydrogen bonds between the substituents can stabilize a particular tautomeric form. nih.gov |

| Aromaticity | The overall aromaticity of the pyrazole ring in each tautomeric form contributes to its relative stability. nih.gov |

In addition to annular tautomerism, this compound can exhibit side-chain tautomerism, specifically imine-enamine tautomerism involving the amino group. The amino group at the C3 position can exist in equilibrium with its imino tautomer, 3-imino-2,3-dihydro-1H-pyrazole-5-carbaldehyde. researchgate.net

This prototropic equilibrium involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom at position 2. The stability of the amino versus the imino form is a subject of ongoing investigation and is influenced by the electronic environment of the pyrazole ring. researchgate.net The majority of spectroscopic and crystallographic data on related 3-aminopyrazoles indicates a strong preference for the amino tautomer. researchgate.net However, the transient existence of the imino form can have significant implications for the reactivity of the molecule, potentially providing alternative reaction pathways. For example, the imino tautomer could exhibit different nucleophilic or electrophilic characteristics compared to the amino form.

Table 2: Investigated Tautomeric Forms of 3-Aminopyrazole (B16455) Derivatives

| Tautomer Type | Description | Predominant Form |

| Annular Tautomerism | Migration of a proton between the two ring nitrogen atoms (N1 and N2). nih.govdoaj.org | Dependent on substituents and conditions. nih.gov |

| Side-Chain Tautomerism (Amino-Imino) | Equilibrium between the exocyclic amino group and the endocyclic imine. researchgate.net | The amino form is generally favored. researchgate.net |

Structural Elucidation and Conformational Analysis of 3 Amino 1h Pyrazole 5 Carbaldehyde Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of 3-amino-1H-pyrazole-5-carbaldehyde derivatives.

In ¹H NMR spectra of pyrazole (B372694) derivatives, the chemical shifts, splitting patterns, and integration of the signals are analyzed. For instance, in a series of synthesized 5-amino-1-aryl-3-(het)aryl-1H-pyrazole-4-carbonitriles, the protons of the amino group typically appear as a broad singlet, while aromatic protons exhibit complex multiplets in the downfield region. rsc.org The specific chemical shifts are influenced by the nature and position of substituents on the pyrazole and any attached aryl rings. rsc.org For example, the presence of electron-withdrawing or electron-donating groups can cause significant shifts in the signals of nearby protons.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively assign proton and carbon signals, especially in complex molecules. These experiments reveal correlations between directly bonded and long-range coupled nuclei, respectively, providing unambiguous evidence for the proposed structure.

Table 1: Representative ¹H NMR Spectral Data for Selected 3-Aminopyrazole (B16455) Derivatives

| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | rsc.org |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H) | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27–7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | rsc.org |

Table 2: Representative ¹³C NMR Spectral Data for Selected 3-Aminopyrazole Derivatives

| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | rsc.org |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 | rsc.org |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FT-IR spectrum of this compound and its derivatives, several key absorption bands are expected. The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. rsc.org The C=O stretching vibration of the aldehyde group gives rise to a strong absorption band, usually in the range of 1680-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are observed in the 1500-1650 cm⁻¹ region. rsc.org Additionally, C-H stretching and bending vibrations for both aromatic and aliphatic parts of the molecule will be present.

For example, in a series of 5-amino-1H-pyrazole-4-carbonitriles, the FT-IR spectra showed characteristic bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the pyrazole ring vibrations. rsc.org The precise positions of these bands can be influenced by hydrogen bonding and the electronic effects of other substituents in the molecule.

Table 3: Characteristic FT-IR Absorption Bands for Functional Groups in 3-Aminopyrazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H (Amino group) | 3300-3500 | rsc.org |

| C=O (Aldehyde) | 1680-1700 | |

| C≡N (Nitrile) | 2200-2260 | rsc.org |

| C=N, C=C (Pyrazole ring) | 1500-1650 | rsc.orgresearchgate.net |

| C-H (Aromatic/Aliphatic) | 2850-3100 | rsc.org |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can be used to confirm the structure. The molecule can break apart in predictable ways, and the masses of the resulting fragments can be correlated with different parts of the molecule. For example, the loss of the aldehyde group (-CHO), the amino group (-NH₂), or side chains attached to the pyrazole ring would result in characteristic fragment ions. The fragmentation of the pyrazole ring itself can also occur, providing further structural information.

X-ray Crystallography for Solid-State Structure Determination and Confirmation

While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound derivatives, a single-crystal X-ray structure would provide definitive proof of the connectivity of the atoms and the tautomeric form present in the solid state. It would also reveal detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry. The crystal structure of a 3-aminopyrazole derivative, for example, would confirm the planarity of the pyrazole ring and the geometry of the substituents.

Conformational Preferences and Dynamics of this compound Analogues

The substituents on the pyrazole ring of this compound analogues can exhibit a certain degree of conformational flexibility. This is particularly true for aryl or other bulky groups attached to the ring, which can rotate around the single bond connecting them to the pyrazole core. The preferred conformation is the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Computational modeling, in conjunction with experimental data from NMR spectroscopy, can be used to study the conformational preferences of these molecules. For example, variable-temperature NMR experiments can provide information about the energy barriers to rotation around specific bonds. The observation of separate signals for different conformers at low temperatures that coalesce into a single averaged signal at higher temperatures can be used to determine the rate of interconversion and the associated activation energy.

Intermolecular Interactions and Supramolecular Assembly in Pyrazole Derivatives

In the solid state, molecules of this compound and its derivatives will interact with each other through a variety of non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These intermolecular interactions are responsible for the formation of the crystal lattice and can have a significant impact on the physical properties of the material, such as its melting point and solubility.

The amino group and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors, respectively. The aldehyde group can also participate in hydrogen bonding as an acceptor. As a result, it is expected that this compound derivatives will form extensive hydrogen-bonded networks in the solid state. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies.

X-ray crystallography is the primary tool for visualizing and analyzing these intermolecular interactions. The crystal structure will reveal the precise geometry of the hydrogen bonds and other non-covalent contacts, providing a detailed picture of how the molecules pack together in the crystal. This understanding of the supramolecular chemistry of pyrazole derivatives is important for crystal engineering and the design of new materials with specific properties.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular forces that direct the self-assembly of pyrazole derivatives. The 1H-pyrazole ring itself is an excellent building block for forming supramolecular structures due to the presence of both a hydrogen bond donor (the pyrrole-type nitrogen N1-H) and a hydrogen bond acceptor (the pyridine-type nitrogen N2). csic.es This allows for the formation of various hydrogen-bonded assemblies, including dimers, trimers, tetramers, and infinite chains. csic.esnih.gov

In the case of amino-substituted pyrazole carbaldehydes, the amino group (-NH2) and the carbonyl group (C=O) of the carbaldehyde function introduce additional sites for hydrogen bonding, leading to more complex and robust networks.

A study on a closely related derivative, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate , provides significant insight into the hydrogen bonding patterns that can be expected. In the crystal structure of this compound, the molecules are linked by a variety of hydrogen bonds to form sheets. researchgate.net The amino group, the pyrazole N-H, the carbonyl oxygen, and a water molecule of hydration all participate in the hydrogen-bonding network. Specifically, the amino group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. The pyrazole N-H group also participates in hydrogen bonding. These interactions collectively lead to the formation of a complex two-dimensional network. researchgate.net

Another relevant example is the crystal structure of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . In this molecule, an intramolecular N-H···N hydrogen bond is observed. nih.gov Furthermore, the molecules are linked into sheets through C-H···O hydrogen bonds. nih.gov

The general principles of hydrogen bonding in NH-pyrazoles often involve the formation of N-H···N bonds, which can be either neutral or charge-assisted. nih.gov In symmetrically 3,5-substituted pyrazoles, these N-H···N bonds can be particularly short, indicating a strong interaction. nih.gov For derivatives of this compound, the primary hydrogen bonding motifs are expected to involve the amino group, the pyrazole N-H, and the carbaldehyde oxygen.

The following table summarizes the types of hydrogen bonds observed in related pyrazole carbaldehyde derivatives.

| Compound | Donor | Acceptor | Type of Interaction | Supramolecular Structure |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate researchgate.net | Amino (-NH2) | Carbonyl Oxygen (C=O) | Intermolecular | Sheet |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate researchgate.net | Pyrazole (N-H) | Water (O) | Intermolecular | Sheet |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate researchgate.net | Water (O-H) | Carbonyl Oxygen (C=O) | Intermolecular | Sheet |

| 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde nih.gov | Amino (N-H) | Pyrazole Nitrogen (N) | Intramolecular | Dimer |

| General NH-pyrazoles nih.gov | Pyrazole (N-H) | Pyrazole Nitrogen (N) | Intermolecular | Dimer, Trimer, Tetramer, Chain |

Characterization of Other Non-Covalent Interactions (e.g., C-H...π interactions)

Besides the dominant hydrogen bonds, other weaker non-covalent interactions play a crucial role in stabilizing the crystal structures of pyrazole derivatives. These interactions include C-H···π interactions, π-π stacking, and van der Waals forces.

In the context of this compound derivatives, the presence of the aromatic pyrazole ring and any aryl substituents provides opportunities for C-H···π and π-π stacking interactions. For instance, in the structure of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde , the molecules are linked by C-H···O hydrogen bonds to form sheets, demonstrating the importance of weaker C-H involved interactions. nih.gov

While not a carbaldehyde, the study of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde reveals the presence of weak C-H···π interactions in the crystal packing, in the absence of classical hydrogen bonds. csic.es This highlights that even in the absence of strong hydrogen bond donors, weaker interactions can dictate the supramolecular assembly.

The following table outlines the non-covalent interactions other than classical hydrogen bonds observed in related pyrazole derivatives.

| Compound | Interacting Groups | Type of Interaction |

| 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde nih.gov | C-H and C=O | C-H···O |

| 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde csic.es | C-H and Phenyl ring | C-H···π |

Computational and Theoretical Studies on the Chemical Compound

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of molecular systems. asrjetsjournal.org By approximating the complex many-electron problem, DFT allows for the accurate calculation of a molecule's electronic structure and other properties. For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in providing detailed molecular insights. asrjetsjournal.org

Optimization of Molecular Geometry and Electronic Properties

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For pyrazole derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. asrjetsjournal.orgnih.gov For instance, in a study on a related pyrazole carbaldehyde derivative, the geometry was optimized using the B3LYP functional with a 6-311G(d,p) basis set. asrjetsjournal.org Such calculations for 3-amino-1H-pyrazole-5-carbaldehyde would reveal a planar or near-planar conformation of the pyrazole ring, with the amino and carbaldehyde groups also lying in or close to the plane of the ring, a common feature in conjugated systems. nih.gov

Following geometry optimization, a range of electronic properties can be calculated. These include thermochemical and reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. asrjetsjournal.org These parameters are vital for understanding the molecule's stability and reactivity.

A key aspect of electronic property analysis is the mapping of the molecular electrostatic potential (MESP). The MESP illustrates the charge distribution within a molecule and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. asrjetsjournal.orgnih.gov For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group, indicating these as sites for electrophilic attack. Conversely, the amino group would be a region of positive potential, susceptible to nucleophilic attack.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov

Computational studies on various pyrazole derivatives have consistently shown that the HOMO is typically localized on the electron-donating groups and the pyrazole ring, while the LUMO is centered on the electron-withdrawing groups. nih.gov In the case of this compound, the amino group would act as an electron-donating group, contributing significantly to the HOMO. The carbaldehyde group, being an electron-withdrawing group, would be the primary contributor to the LUMO. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the intramolecular charge transfer that can occur within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Pyrazole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small (indicative of reactivity) nih.gov |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | High (indicative of stability) nih.gov |

Note: Specific values for this compound are not available in the searched literature. The table presents qualitative findings from related compounds.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For pyrazole derivatives, DFT has been successfully used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.orgresearchgate.net

The calculated vibrational spectra can be used to assign the observed experimental bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=O, and C=N bonds. asrjetsjournal.org For this compound, theoretical calculations would help in identifying the characteristic vibrational frequencies associated with the amino, carbaldehyde, and pyrazole ring moieties.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. asrjetsjournal.org These theoretical predictions can be compared with experimental data to confirm the molecular structure. For instance, in a study of a pyrazole carbaldehyde derivative, the chemical shifts of the aldehyde proton and carbon were specifically highlighted through computational analysis. asrjetsjournal.org

Theoretical Studies on Tautomeric Forms and Relative Energetics

Tautomerism is a common phenomenon in heterocyclic compounds like pyrazoles, where protons can migrate between different positions on the ring. For this compound, several tautomeric forms are possible due to the mobile proton on the pyrazole ring and the potential for keto-enol tautomerism involving the carbaldehyde group.

Theoretical studies on related pyrazole systems have shown that the relative stability of different tautomers can be evaluated by calculating their total energies using DFT. researchgate.netmdpi.com These calculations can predict the predominant tautomer in the gas phase and in different solvents, providing insights into the molecule's behavior in various environments. The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. mdpi.com For N-unsubstituted pyrazoles, the position of the hydrogen atom on one of the ring nitrogens can significantly affect the molecule's properties and interactions. researchgate.net

Nonlinear Optical (NLO) Properties Analysis of Pyrazole Derivatives

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netresearchgate.net Organic molecules with large π-conjugated systems and significant intramolecular charge transfer, often described as donor-π-acceptor systems, are promising candidates for NLO materials. researchgate.net

Pyrazole derivatives have been investigated for their NLO properties. researchgate.netresearchgate.net The presence of both electron-donating (amino) and electron-withdrawing (carbaldehyde) groups on the pyrazole ring in this compound suggests that it could exhibit NLO behavior.

Theoretical calculations can predict the NLO properties of a molecule by computing its first-order hyperpolarizability (β). researchgate.net These calculations help in understanding the structure-property relationship and in designing new molecules with enhanced NLO responses. Studies on pyrazoline derivatives have shown that the molecular hyperpolarizability is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For this compound, computational analysis of its NLO properties would involve calculating the hyperpolarizability and analyzing the contribution of different electronic transitions to the NLO response.

Synthetic Utility of 3 Amino 1h Pyrazole 5 Carbaldehyde in Complex Heterocyclic Chemistry

Synthesis of Fused Pyrazole (B372694) Systems

The strategic placement of the amino and aldehyde functionalities on the pyrazole ring makes 3-amino-1H-pyrazole-5-carbaldehyde an ideal precursor for the construction of various fused pyrazole derivatives. These reactions often proceed through condensation followed by cyclization, leading to the formation of new heterocyclic rings fused to the pyrazole core.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds synthesized from this compound. These derivatives are of particular interest due to their prevalence in compounds with significant biological activity, including as kinase inhibitors. One synthetic approach involves the reaction of this compound with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a base. This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. Another route involves the reaction with amidines or guanidine, leading to the formation of the fused pyrimidine (B1678525) ring. These syntheses are often efficient and allow for the introduction of diverse substituents on the resulting pyrazolo[3,4-d]pyrimidine scaffold. Some synthetic strategies aim to improve efficiency and reduce the number of steps, avoiding hazardous reagents and expensive starting materials. google.com

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| This compound, Malononitrile | Base (e.g., piperidine), Reflux | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile | ekb.eg |

| This compound, Guanidine | Base (e.g., sodium ethoxide), Ethanol (B145695), Reflux | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | google.com |

| 4,6-Dichloropyrimidine-5-carboxylic acid | Multistep synthesis | Substituted 1H-pyrazolo[3,4-d]pyrimidines | google.com |

Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from this compound is a well-established method for accessing this important class of fused heterocycles. rsc.org The Friedländer annulation is a common strategy, involving the condensation of the amino-aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl group, such as a ketone or a β-ketoester. rsc.orgumich.edu This reaction is typically catalyzed by an acid or a base. The versatility of this method allows for the preparation of a wide range of substituted pyrazolo[3,4-b]pyridines by varying the ketone component. rsc.orgnih.gov Microwave-assisted multi-component reactions have also been developed to synthesize these derivatives efficiently. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reactants | Conditions | Product | Reference |

| This compound, Ethyl acetoacetate | Acetic acid, Reflux | Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | rsc.org |

| 5-Aminopyrazole-4-carbaldehydes, Ketones | Alcoholic potassium hydroxide (B78521) | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridines | umich.edu |

| 5-Aminopyrazole, α,β-Unsaturated ketones | Michael addition followed by cyclization | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

Pyrazolo[3,4-b]quinoline Derivatives

The synthesis of pyrazolo[3,4-b]quinolines can be achieved through the reaction of this compound with cyclic ketones, particularly those with a six-membered ring, under Friedländer conditions. nih.gov For instance, the condensation of 3-amino-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexanone (B45756) in glacial acetic acid yields the corresponding tetrahydro-1H-pyrazolo[3,4-b]quinoline. uj.edu.pl Multicomponent reactions involving dimedone, an aromatic aldehyde, and an aminopyrazole derivative in the presence of a catalyst also provide a regioselective route to pyrazolo[3,4-b]quinoline derivatives. researchgate.net

Table 3: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

| Reactants | Conditions | Product | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole, Cyclohexanone | Glacial acetic acid | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline | uj.edu.pl |

| 5-Aminopyrazolone, Dimedone, Aromatic aldehyde | H₃PW₁₂O₄₀ catalyst, Reflux | Pyrazolo[3,4-b]quinoline derivatives | researchgate.net |

| 2-Hydroxy-3-acetylquinoline, p-Chlorophenylhydrazine | Lewis acids (e.g., SnCl₄, AlCl₃, TiCl₄) or microwave | Substituted 1H-pyrazolo[3,4-b]quinoline | nih.gov |

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles synthesized from aminopyrazoles. nih.govrsc.org The synthesis typically involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. nih.govencyclopedia.pub This reaction proceeds through nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization to form the pyrimidine ring. nih.gov Three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound also provide an efficient one-pot synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactants | Conditions | Product | Reference |

| 3-Aminopyrazoles, β-Dicarbonyl compounds | Acidic or basic conditions | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Aminopyrazoles, Enaminones or Chalcone, Sodium halides | One-pot cyclization, Oxidative halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile, Enamine of acetylacetone | Reaction in suitable solvent | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

Synthesis of Other Polycyclic Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other polycyclic heterocyclic systems. For example, its reaction with malononitrile dimer can lead to the formation of pyrazolo[3,4-b]pyridines. Furthermore, condensation reactions with various active methylene compounds can yield fused systems like pyrazolo[3,4-c]pyridazines and pyrazolo[3,4-e] nih.govnih.govdiazepines, depending on the nature of the cyclizing agent. The versatility of this compound as a synthon allows for the construction of complex molecular frameworks through carefully designed reaction sequences. umich.edu For instance, pyrazolylthiazolidin-4-one has been synthesized by the reaction of a pyrazole-4-carbaldehyde with 2-mercaptoacetic acid and substituted aromatic amines. researchgate.net The reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, which can be further cyclized to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives. consensus.appconsensus.app

Formation of Imines and Schiff Bases from this compound

The reaction of the amino group of this compound with various aldehydes and ketones leads to the formation of imines, also known as Schiff bases. rdd.edu.iqresearchgate.net This condensation reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing a wide range of substituents at the 3-amino position. masterorganicchemistry.com The formation of these imines is typically carried out by refluxing the pyrazole with the carbonyl compound in a suitable solvent, often with acid or base catalysis. rdd.edu.iqmasterorganicchemistry.com These Schiff bases are not only stable compounds in their own right but also serve as valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the imine functionality can undergo further reactions, such as reduction to form secondary amines or cycloaddition reactions to generate novel heterocyclic rings. masterorganicchemistry.com The reaction of pyrazole-based compounds with amino acids in the presence of a metal ion can lead to the formation of Schiff base complexes. mdpi.com

Table 5: Formation of Imines and Schiff Bases

| Reactants | Conditions | Product Type | Reference |

| This compound, Aldehyde/Ketone | Reflux in ethanol, acid/base catalysis | Imine (Schiff Base) | rdd.edu.iqmasterorganicchemistry.com |

| 1-(3,5-Disubstituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanal or ethanone, Substituted aromatic aniline | Sodium hydroxide in ethanol | Substituted pyrazole imines | researchgate.net |

| Imidazole-2-carboxaldehydes, Amino acid anion, Nickel(II) ion | Refluxing methanol | Neutral NiL₂ complexes with Schiff base ligand | mdpi.com |

Derivatization Strategies at the Aldehyde Moiety

The aldehyde functional group at the C5 position of the this compound scaffold is a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex heterocyclic systems. The electrophilic nature of the aldehyde carbon, coupled with the reactivity of the adjacent pyrazole ring, allows for participation in various condensation and multicomponent reactions.

One prominent strategy involves the condensation of the aldehyde with active methylene compounds. For instance, reaction with acetophenone (B1666503) derivatives can yield pyrazolyl-chalcones. These intermediates are valuable precursors for the synthesis of other heterocyclic rings. A notable example is the reaction of a pyrazole-4-carboxaldehyde with thioglycolic acid and an amine to synthesize 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(aryl)thiazolidine-4-ones. ekb.eg

Another significant derivatization involves the formation of hydrazones. The aldehyde can be condensed with various aryl or alkyl hydrazines to produce the corresponding pyrazolyl-hydrazone derivatives. ekb.eg These hydrazones are not merely simple derivatives but serve as key intermediates for further cyclization reactions. For example, reaction with hydrazine (B178648) and methylhydrazine can lead to the formation of 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules from simple starting materials in a single step. The aldehyde moiety of aminopyrazoles readily participates in such reactions. A rhodium(III)-catalyzed three-component coupling of this compound, other aldehydes, and sulfoxonium ylides has been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction proceeds via an imidoyl C-H activation pathway. nih.gov

Table 1: Examples of Derivatization at the Aldehyde Moiety

| Starting Material | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aryl hydrazine derivatives | Hydrazones | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Thiol derivatives, Malononitrile | Pyridine (B92270) derivatives | ekb.eg |

| Pyrazole-4-carbaldehyde | 2-Mercaptoacetic acid, Aromatic amines | Pyrazolylthiazolidin-4-one | umich.edu |

| Aminopyrazole, Aldehyde | Sulfoxonium Ylide, Rh(III) catalyst | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine, Methylhydrazine | 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | umich.edu |

Derivatization Strategies at the Amino Moiety

The exocyclic amino group at the C3 position of the pyrazole ring is a key nucleophilic center, enabling a variety of cyclization and substitution reactions to build fused heterocyclic systems. Its reactivity is fundamental to the construction of medicinally relevant scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

The most widely exploited reaction of the amino group is its condensation with 1,3-dielectrophiles, particularly β-dicarbonyl compounds or their synthetic equivalents, to form the pyrazolo[1,5-a]pyrimidine ring system. sigmaaldrich.com For instance, the reaction of 3-amino-5-phenylpyrazole with substituted β-diketo esters leads to the formation of substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters. sigmaaldrich.com Similarly, reaction with enaminones can also yield pyrazolo[1,5-a]pyrimidines. ekb.eg

Another powerful strategy involves the multicomponent cyclocondensation of 3-aminopyrazole, an aldehyde, and an active methylene nitrile (such as malononitrile or ethyl cyanoacetate). This typically leads to the formation of pyrazolo[3,4-b]pyridine derivatives. ekb.eg For example, a one-pot three-component reaction of 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile, and thiol derivatives in the presence of triethylamine (B128534) affords substituted pyridine derivatives. ekb.eg

The amino group can also be derivatized through reactions with other electrophiles. Treatment with isothiocyanates, such as ethoxycarbonyl isothiocyanate, yields the corresponding N-ethoxycarbonylthiourea derivative. sigmaaldrich.com Furthermore, condensation of the amino group with aldehydes can form Schiff base intermediates, which can be used for subsequent cyclization reactions. For instance, condensation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with aromatic aldehydes gives the corresponding arylidene derivatives. ekb.eg The reaction of aminopyrazoles with trichloroacetonitrile (B146778) can lead to intermediates that cyclize with hydrazine to form other 3-amino-1H-pyrazole derivatives, which are then used to synthesize pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Examples of Derivatization at the Amino Moiety

| Starting Material | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 3-Amino-5-phenylpyrazole | Substituted β-diketo esters | Pyrazolo[1,5-a]pyrimidine-5-carboxylic esters | sigmaaldrich.com |

| 3-Amino-5-phenylpyrazole | Ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiourea derivative | sigmaaldrich.com |

| 2-Amino-pyridine-3,5-dicarbonitrile derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | ekb.eg |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.eg |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Aromatic aldehydes | Arylidene derivatives | ekb.eg |

| 3-Amino-1H-pyrazole-4-carbonitrile derivative | Nonsymmetrical dielectrophiles | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Advanced Applications in Chemical Research

Applications in Medicinal Chemistry Research (Focused on Design and Synthesis of Scaffolds)

The inherent reactivity and structural features of 3-amino-1H-pyrazole-5-carbaldehyde make it a valuable starting material for the creation of diverse molecular scaffolds in medicinal chemistry. digitellinc.comresearchgate.net These scaffolds serve as foundational structures for the development of new therapeutic agents.

Development of Pyrazole-Based Scaffolds for Target Interaction Studies

The synthesis of pyrazole-based scaffolds is a key area of research, with this compound and similar pyrazole (B372694) aldehydes serving as crucial precursors. digitellinc.comresearchgate.net These scaffolds are designed to interact with specific biological targets, facilitating the study of molecular recognition processes. The pyrazole core, with its distinct electronic and steric properties, can be strategically functionalized to enhance binding affinity and selectivity for various enzymes and receptors. researchgate.netnih.gov

The aldehyde and amino groups on the pyrazole ring of this compound provide convenient handles for a variety of chemical transformations. These reactions allow for the construction of more complex heterocyclic systems, including pyrazole-fused and pyrazole-linked scaffolds. researchgate.net For instance, condensation reactions involving the aldehyde group can be used to introduce diverse substituents, while the amino group can participate in cyclization reactions to form fused ring systems. umich.edu This versatility enables the creation of a wide array of molecular architectures for screening against different biological targets. researchgate.net

The exploration of pyrazole C-3/C-5 carbaldehydes has led to the synthesis of various heterocyclic structures, such as:

Pyrazole-based Schiff base derivatives researchgate.net

Pyrazole-based metal complexes researchgate.net

Imidazo[1,2-a]azines derived from pyrazoles researchgate.net

Sulfur-containing pyrazole derivatives researchgate.net

Pyrazole-based thioamides and amides researchgate.net

These diverse scaffolds provide a rich library of compounds for investigating target interactions and identifying promising lead structures for drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies in Pyrazole Derivatives (excluding biological outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its interactions with a biological target. In the context of pyrazole derivatives, SAR studies focus on systematically modifying the pyrazole scaffold and observing the resulting changes in binding affinity and other molecular properties, without delving into the ultimate biological effects. nih.gov

These studies are crucial for the rational design of more potent and selective ligands. The insights gained from SAR analysis guide the synthetic efforts towards molecules with optimized properties for target engagement. nih.gov

Design Principles for Pyrazole-Containing Ligands and Inhibitors (excluding specific therapeutic targets)

The design of effective pyrazole-containing ligands and inhibitors is guided by several key principles derived from extensive research in the field. nih.govnih.gov These principles focus on the general structural requirements for creating molecules that can effectively bind to a target, without specifying the particular therapeutic area.

One fundamental design principle involves the strategic use of the pyrazole core as a scaffold to present functional groups in a specific three-dimensional arrangement. researchgate.net The planarity and aromaticity of the pyrazole ring contribute to its ability to participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for ligand binding. globalresearchonline.net

Another important consideration is the introduction of diversity through the functionalization of the pyrazole ring. nih.gov As seen with this compound, the presence of reactive groups allows for the attachment of a wide range of chemical moieties. This modular approach enables the systematic exploration of chemical space and the fine-tuning of a ligand's properties to achieve optimal target interaction. researchgate.netnih.gov

Furthermore, computational modeling and molecular docking studies play a significant role in the design process. nih.gov These techniques allow researchers to predict how a pyrazole-based ligand will bind to a target's active site and to identify key interactions that contribute to binding affinity. This in silico approach helps to prioritize synthetic targets and to design molecules with a higher probability of success.

Applications in Material Science Research

Beyond its applications in medicinal chemistry, this compound and its derivatives are also finding use in the field of material science. digitellinc.comresearchgate.net The unique properties of the pyrazole ring system make it an attractive component for the development of advanced materials with enhanced functionalities. researchgate.net

Incorporation into Polymer Formulations for Enhanced Properties

The incorporation of pyrazole-containing monomers, which can be synthesized from precursors like this compound, into polymer formulations can lead to materials with improved properties. digitellinc.com The pyrazole moiety can enhance the thermal stability, mechanical strength, and chemical resistance of polymers.

The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or polymer-metal complexes. These materials can exhibit interesting catalytic, magnetic, or optical properties. Furthermore, the ability of the pyrazole ring to participate in hydrogen bonding can influence the morphology and self-assembly of polymers, leading to the creation of materials with ordered structures and specific functionalities.

Role in Optoelectronic Materials Development

Derivatives of pyrazole carbaldehydes are being investigated for their potential in optoelectronic materials. dntb.gov.ua The conjugated pi-system of the pyrazole ring, when extended through appropriate functionalization, can give rise to molecules with interesting photophysical properties, such as fluorescence and nonlinear optical activity. dntb.gov.ua

Design of Supramolecular Architectures for Material Science Applications

The strategic design of supramolecular architectures—large, well-organized structures formed by non-covalent interactions—is a cornerstone of modern materials science. The compound this compound and its derivatives are excellent candidates for constructing these architectures due to their ability to engage in simultaneous metal coordination and hydrogen bonding. nih.gov

The pyrazole ring itself is a well-established linker for binding metal ions, capable of acting as a monodentate ligand or, upon deprotonation, as a bridging unit to connect multiple metal centers. nih.gov The presence of the amino group provides an additional site for hydrogen bonding or metal coordination. This multi-functional nature allows for the programmed assembly of one-, two-, or three-dimensional coordination polymers. nih.govrsc.org